(Z)-3-[4-[(2-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide
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Description
(Z)-3-[4-[(2-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C24H18ClN3O5 and its molecular weight is 463.87. The purity is usually 95%.
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Scientific Research Applications
Photoluminescence Properties
One area of research focuses on the synthesis and photoluminescence properties of π-extended fluorene derivatives, which include compounds containing chlorophenyl, methoxy, cyano, and nitro groups. These compounds, except for those with nitro groups, exhibit high fluorescence quantum yields, making them potential candidates for fluorescent solvatochromic dyes with applications in optical materials and sensors (Hidehiro Kotaka, G. Konishi, & K. Mizuno, 2010).
Directed Arylation and Alkenylation
Another study explores the iron/zinc-co-catalyzed directed arylation and alkenylation of C(sp3)–H bonds with organoborate reagents. This method could be applied to modify compounds similar to the one , potentially leading to new materials with enhanced electronic or structural properties (L. Ilies, Yuki Itabashi, R. Shang, & E. Nakamura, 2017).
Characterization of Derivatives
Research on the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with chlorophenyl and methoxyphenyl substituents, contributes to the understanding of the structural and chemical properties of similar compounds. These studies provide insights into the potential applications of such compounds in pharmaceuticals and materials science (Cemal Koray Özer, H. Arslan, D. VanDerveer, & N. Külcü, 2009).
Enantiodivergence in Reduction
The enantiodivergent reduction of α-methyl and α-halomethyl enones, including those with chlorophenyl and methoxyphenyl groups, by microorganisms, highlights the potential for biocatalytic applications. This research could inform the development of environmentally friendly synthetic methodologies for compounds with similar structures (B. R. S. Paula, D. Zampieri, J. A. Rodrigues, & P. J. Moran, 2013).
Structural Analysis
Studies on the synthesis, characterization, and structural analysis of compounds like ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate provide valuable information on the molecular configuration and bonding characteristics of such compounds. This knowledge is crucial for applications in drug design and materials engineering (James E. Johnson, Diana C. Canseco, D. Dolliver, J. Rowe, & F. Fronczek, 2006).
Properties
IUPAC Name |
(Z)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O5/c1-32-23-13-19(28(30)31)8-11-22(23)27-24(29)18(14-26)12-16-6-9-20(10-7-16)33-15-17-4-2-3-5-21(17)25/h2-13H,15H2,1H3,(H,27,29)/b18-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXVNWBTDRRLFJ-PDGQHHTCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C(=C\C2=CC=C(C=C2)OCC3=CC=CC=C3Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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